4,4'-Sulfonyldipyridine
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Overview
Description
4,4’-Sulfonyldipyridine is an organic compound with the molecular formula C10H8N2O2S. It is characterized by the presence of two pyridine rings connected by a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Sulfonyldipyridine can be synthesized through the oxidation of di-4-pyridylsulfide. The typical procedure involves dissolving di-4-pyridylsulfide in glacial acetic acid containing 30% hydrogen peroxide. The mixture is kept at room temperature for two weeks without stirring. After this period, the solution is treated with water, leading to the formation of a white crystalline precipitate. This precipitate is then filtered and further purified through chromatography over silica gel using ethyl acetate and dichloromethane as eluents .
Industrial Production Methods
While specific industrial production methods for 4,4’-sulfonyldipyridine are not extensively documented, the general approach involves large-scale synthesis using similar oxidation reactions. The scalability of the process would depend on optimizing reaction conditions, such as temperature, concentration of reagents, and purification techniques, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonyldipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: The pyridine rings can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as halogens, alkyl halides, and other electrophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyridine rings.
Scientific Research Applications
4,4’-Sulfonyldipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound’s derivatives are explored for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism by which 4,4’-sulfonyldipyridine exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing catalytic processes and biological activities. The sulfonyl group plays a crucial role in stabilizing these complexes and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
- Sulfonyldiacetylide
- Sulfonyldiyne
- Sulfonyldicarboxylate
- Bis[3-(2-pyridylmethyleneamino)-phenyl] sulfone
Uniqueness
4,4’-Sulfonyldipyridine is unique due to its specific structural arrangement, which allows it to form stable complexes with a wide range of metal ions. This property distinguishes it from other similar compounds and makes it valuable in various applications, particularly in coordination chemistry and materials science .
Properties
Molecular Formula |
C10H8N2O2S |
---|---|
Molecular Weight |
220.25 g/mol |
IUPAC Name |
4-pyridin-4-ylsulfonylpyridine |
InChI |
InChI=1S/C10H8N2O2S/c13-15(14,9-1-5-11-6-2-9)10-3-7-12-8-4-10/h1-8H |
InChI Key |
ROHFVNMGTCPSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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